molecular formula C8H14Cl2N2O B6174983 6-(1-aminopropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride CAS No. 2503209-31-0

6-(1-aminopropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride

Cat. No.: B6174983
CAS No.: 2503209-31-0
M. Wt: 225.1
InChI Key:
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Description

The compound “6-(1-aminopropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride” likely contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom . The molecule is likely to have a dihydrochloride salt form due to the presence of the “dihydrochloride” in its name.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridine ring, possibly through a cyclization reaction . The 1-aminopropan-2-yl group could potentially be added through a substitution or addition reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a pyridine ring, with a 1-aminopropan-2-yl group attached at the 6-position of the ring .


Chemical Reactions Analysis

As a pyridine derivative, this compound could potentially undergo a variety of chemical reactions. Pyridines can act as bases, forming salts with acids, and can also undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyridine derivatives are generally polar and can form hydrogen bonds, which can affect their physical properties such as solubility and boiling point .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many pyridine derivatives exhibit biological activity and are used in the production of pharmaceuticals and agrochemicals .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential uses, particularly in the field of medicinal chemistry. Pyridine derivatives are a rich source of pharmacologically active compounds and are an active area of research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(1-aminopropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride involves the reaction of 2-acetylpyridine with isopropylamine followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-acetylpyridine", "isopropylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "2-acetylpyridine is reacted with isopropylamine in ethanol to form 6-(1-aminopropan-2-yl)-2-acetylpyridine.", "Sodium borohydride is added to the reaction mixture to reduce the ketone group to an alcohol, forming 6-(1-aminopropan-2-yl)-2-hydroxymethylpyridine.", "Hydrochloric acid is added to the reaction mixture to form the dihydrochloride salt of 6-(1-aminopropan-2-yl)-1,2-dihydropyridin-2-one." ] }

CAS No.

2503209-31-0

Molecular Formula

C8H14Cl2N2O

Molecular Weight

225.1

Purity

95

Origin of Product

United States

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